6-Methoxy-2,3,4,5-tetrahydropyridine

Heterocyclic synthesis Lactim ether annulation Naphthyridine synthesis

6-Methoxy-2,3,4,5-tetrahydropyridine (also known as o-methylvalerolactim, O-methylpentanolactim, or 2-methoxy-3,4,5,6-tetrahydropyridine) is a six-membered cyclic lactim ether with molecular formula C₆H₁₁NO and molecular weight 113.16 g/mol. It is the O-methyl derivative of δ-valerolactam (2-piperidone) and belongs to the class of O-alkyl lactim ethers—versatile synthetic intermediates that participate in aza-enolate alkylation, annulation, and condensation reactions.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 5693-62-9
Cat. No. B1345667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,3,4,5-tetrahydropyridine
CAS5693-62-9
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCOC1=NCCCC1
InChIInChI=1S/C6H11NO/c1-8-6-4-2-3-5-7-6/h2-5H2,1H3
InChIKeyYNTUHDRALXNDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2,3,4,5-tetrahydropyridine (CAS 5693-62-9): Essential Lactim Ether Building Block for Heterocyclic Synthesis Procurement


6-Methoxy-2,3,4,5-tetrahydropyridine (also known as o-methylvalerolactim, O-methylpentanolactim, or 2-methoxy-3,4,5,6-tetrahydropyridine) is a six-membered cyclic lactim ether with molecular formula C₆H₁₁NO and molecular weight 113.16 g/mol . It is the O-methyl derivative of δ-valerolactam (2-piperidone) and belongs to the class of O-alkyl lactim ethers—versatile synthetic intermediates that participate in aza-enolate alkylation, annulation, and condensation reactions . Its structure features an imine-type C=N bond conjugated with a methoxy group, enabling distinct reactivity profiles compared to its 5-membered (2-methoxy-1-pyrroline, CAS 5264-35-7) and 7-membered (O-methylcaprolactim, CAS 2525-16-8) ring analogs [1]. The compound is a colorless liquid at ambient temperature with a boiling point of 147.3°C at 760 mmHg (50–52°C at 17 mmHg), density of ~1.02 g/cm³, and flash point of 37.8°C, classified as a UN1993 Flammable Liquid (Packing Group III) for transport [2].

Why Generic Substitution Fails for 6-Methoxy-2,3,4,5-tetrahydropyridine (5693-62-9) in Lactim Ether Chemistry


Lactim ethers of different ring sizes—5-membered (2-methoxy-1-pyrroline), 6-membered (this compound), and 7-membered (O-methylcaprolactim)—exhibit markedly divergent reactivity in annulation and aza-enolate chemistry due to differences in ring strain, conformational flexibility, and the orientation of lithium aggregates during deprotonation [1]. Direct head-to-head data from diketene annulation reactions show product yields varying by nearly 2-fold across ring sizes (66% for the 6-membered vs. 35% for the 5-membered vs. 40% for the 7-membered) [1]. Furthermore, the 6-membered lactim ether uniquely balances sufficient α-C–H acidity for deprotonation with resistance to competing nucleophilic attack at the imine carbon—a pathway that dominates in the 5-membered butyrolactim ether system . Simple substitution with 2-piperidone (the parent lactam, CAS 675-20-7) is not viable because the lactam lacks the activated imine functionality required for aza-enolate generation; direct N-alkylation of δ-valerolactam anion proceeds in unacceptable yields [2]. These ring-size-dependent mechanistic bifurcations mean that procurement of the correct 6-membered lactim ether is essential for reproducible reaction outcomes in multi-step syntheses targeting α-alkyl-δ-amino esters, α-alkyl valerolactams, and fused heterocyclic systems.

Quantitative Differentiation Evidence for 6-Methoxy-2,3,4,5-tetrahydropyridine (CAS 5693-62-9) Against Ring-Size Analogs


Diketene Annulation Yield: 6-Membered Lactim Ether Outperforms 5- and 7-Membered Analogs by ~1.7- to 1.9-Fold

In a direct head-to-head comparison under identical reaction conditions (diketene in acetic acid), 2-methoxy-3,4,5,6-tetrahydropyridine (the 6-membered lactim ether, compound Ic) produced the corresponding 1,6-naphthyridine derivative (IIc) in 66% isolated yield, compared to only 35% for the 5-membered analog 2-methoxy-1-pyrroline (Ib → IIb) and 40% for the 7-membered analog 2-methoxy-3,4,5,6-tetrahydro-7H-azepine (Id → IId) [1]. This 1.65- to 1.89-fold yield advantage demonstrates that the 6-membered ring geometry and conformational properties provide an optimal balance for this annulation process [1].

Heterocyclic synthesis Lactim ether annulation Naphthyridine synthesis

Aza-Enolate Alkylation Platform: High-Yield Access to α-Alkyl-δ-Amino Esters and α-Alkyl Valerolactams in 63–97% Overall Efficiency

Valerolactim methyl ether (1) undergoes deprotonation with t-BuLi/KOt-Bu (Schlosser's base) in THF at −78°C to generate a lithium aza-enolate that reacts with diverse electrophiles (Bn, Me, allyl, propargyl, Et, i-Pr, i-Bu) to afford α-alkyl valerolactim ethers 5a–g in 63–87% yield after Kugelrohr distillation . Subsequent mild acidic hydrolysis (0.1 M HCl/CHCl₃) converts these to α-alkyl-δ-amino ester hydrochloride salts 6a–g in 81–97% yield, and neutralization with K₂CO₃ in MeOH/H₂O (85:15) gives α-alkyl valerolactams 7a–g in 88–97% yield, requiring no further purification . In contrast, the 5-membered analog (butyrolactim ether) under identical n-BuLi/THF conditions undergoes competing nucleophilic attack at the C2-sp² carbon instead of deprotonation, leading to imine byproducts rather than the desired aza-enolate . This divergent mechanistic outcome is attributed to the geometry of lithium aggregate intermediates, wherein the 6-membered ring correctly orients n-butyl anions for α-deprotonation while the 5-membered ring does not .

Aza-enolate chemistry Unnatural amino acid synthesis δ-Amino ester building blocks

Amide–Imidate Isomerization Energetics: Experimentally Determined Thermochemical Baseline for 6-Membered Methyl Amide-Imidate Pairs

The amide-imidate isomerization equilibrium for this 6-membered heterocyclic system has been experimentally quantified by Beak, Bonham, and Lee (1968). The NIST-compiled thermochemical data give ΔrH° = −73 ± 2 kJ/mol for the liquid-phase isomerization and ΔrH° = −59.0 ± 8.4 kJ/mol for the gas-phase process [1]. These values establish a quantitative energetic baseline for predicting the equilibrium position between the lactim ether (imidate) form and the corresponding lactam (amide) form under various conditions. While analogous thermochemical data for the 5-membered and 7-membered ring systems in the same study series were not located in the accessible literature, the 6-membered data serve as the reference point for this ring size in computational validation and reaction design [1].

Physical organic chemistry Lactim-lactam tautomerism Thermochemical reference data

Physical Property Ring-Size Comparison: Boiling Point, Density, and Flash Point Differentiation Guide Solvent Selection and Handling Protocols

Physical properties of the three lactim ether ring-size analogs diverge systematically with increasing ring size. The 6-membered target compound (MW 113.16, C₆H₁₁NO) has a boiling point of 147.3°C at 760 mmHg, density ~1.02 g/cm³, and flash point 37.8°C . This places it between the 5-membered analog 2-methoxy-1-pyrroline (MW 99.13, BP 120.2°C at 760 mmHg, density 1.05 g/cm³) and the 7-membered analog O-methylcaprolactim (MW 127.18, BP 155.2°C at 760 mmHg, density 0.887 g/cm³ at 25°C, flash point 51.1°C) . The 6-membered compound's flash point of 37.8°C places it firmly in the flammable liquid category (UN1993, Hazard Class 3, Packing Group III), requiring cold storage at 2–8°C for long-term stability, whereas the 7-membered analog is reported to be stable at ambient temperature .

Physicochemical properties Laboratory handling Ring-size comparison

Chemoselectivity Advantage in Diazasteroid Synthesis: Lactim Ether vs. Lactim Thioether Divergent Product Distribution

In annulation reactions with cyclic β-aminoesters for the construction of 1,9-diazasteroid systems, methyl valerolactim (the O-methyl lactim ether, compound 1) reacts with cyclic β-aminoester (6) to afford exclusively the 1,9-diazasteroid product (14) . In contrast, the corresponding methyl valerothiolactim (2, the thioether analog) under identical conditions yields a mixture of the cyclic diamide (12) together with the 1,9-diazasteroid (14) . This divergent chemoselectivity—attributed to differences in the imine/enamine tautomeric equilibrium between oxygen and sulfur analogs—means the lactim ether provides a cleaner reaction profile with a single isolable product, whereas the thioether requires chromatographic separation of a product mixture .

Diazasteroid synthesis Chemoselectivity Lactim ether vs. thioether

Validated Intermediate for 3-Diazo-2-nitromethylenepiperidine: Six-Step Sequence from 2-Piperidone via O-Methylvalerolactim

O-Methylvalerolactim serves as a key intermediate in the first reported synthesis of 3-diazo-2-nitromethylenepiperidine—the first compound described containing the 3-diazo-1-nitropropene functional group—via a six-step sequence starting from 2-piperidone (δ-valerolactam) . In this route, 2-piperidone is first converted to its O-methyl lactim ether (this compound) using dimethyl sulfate, enabling subsequent α-functionalization that would be inaccessible from the parent lactam directly . While the paper does not report comparative yields using alternative lactim ethers or direct lactam approaches, the fact that this specific 6-membered lactim ether enabled access to an entirely new class of diazo-nitro compounds underscores its unique enabling role in synthetic methodology development .

Diazo compounds Nitromethylene piperidines Synthetic methodology

Best-Fit Research and Industrial Application Scenarios for 6-Methoxy-2,3,4,5-tetrahydropyridine (CAS 5693-62-9)


Multi-Step Synthesis of α-Alkyl-δ-Amino Ester Hydrochloride Salts for Peptide Mimetic Drug Discovery

This compound is the preferred substrate for the aza-enolate alkylation/hydrolysis/cyclization cascade that delivers α-alkyl-δ-amino ester hydrochloride salts in 81–97% yield across diverse electrophile inputs . Medicinal chemistry teams developing conformationally constrained peptide mimetics, protease inhibitor scaffolds, or δ-amino acid-derived building blocks should select this specific 6-membered lactim ether—not the 5-membered analog which fails to generate the aza-enolate under standard conditions . The three-step sequence (alkylation → hydrolysis → cyclization) is operationally straightforward: deprotonation with t-BuLi/KOt-Bu in THF at −78°C, electrophile addition, then biphasic acidic hydrolysis followed by base-mediated cyclization to the lactam if desired .

Fused 1,6-Naphthyridine Heterocycle Construction via Diketene Annulation

For synthetic programs targeting 1,6-naphthyridine-2,5-dione scaffolds—a privileged core in kinase inhibitor and antibacterial research—the 6-membered lactim ether provides a 66% annulation yield with diketene, substantially outperforming the 5-membered (35%) and 7-membered (40%) analogs [1]. Researchers should procure this specific ring-size lactim ether when planning diketene-based annulation reactions, as the 1.65- to 1.89-fold yield advantage directly translates to reduced starting material waste and fewer repeat syntheses at scale [1].

Diazasteroid and Fused Heterocyclic Scaffold Synthesis Requiring High Chemoselectivity

In the construction of 1,9-diazasteroid and 5,9-diazasteroid systems via annulation with cyclic β-aminoesters, the O-methyl lactim ether provides exclusive single-product formation, whereas the corresponding thioether (methyl valerothiolactim) generates a product mixture requiring chromatographic separation [2]. Process chemistry and medicinal chemistry groups aiming to minimize purification burden and improve isolated yields of diazasteroid leads should select the lactim ether over the thioether analog [2].

Synthesis of 3-Diazo-2-nitromethylenepiperidine and Related Nitromethylene-Piperidine Derivatives

This lactim ether is an obligatory intermediate in the only published six-step route from 2-piperidone to 3-diazo-2-nitromethylenepiperidine—the first compound to incorporate the 3-diazo-1-nitropropene functional group [3]. Researchers developing diazo-transfer reagents, nitromethylene-based covalent inhibitors, or exploring the chemistry of α-diazo nitro compounds should procure this compound as the gateway intermediate, as no alternative synthetic entry to this chemotype has been reported [3].

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